REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([F:11])[C:3]=1[CH3:12]>[Pd].C(O)(=O)C>[F:1][C:2]1[C:3]([CH3:12])=[C:4]([F:11])[CH:5]=[CH:6][C:7]=1[NH2:8]
|
Name
|
|
Quantity
|
238.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1[N+](=O)[O-])F)C
|
Name
|
|
Quantity
|
24 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is subjected to catalytic reduction at room temperature under 4.5 atoms
|
Type
|
FILTRATION
|
Details
|
The 5% Pd-C is filtered off
|
Type
|
DISTILLATION
|
Details
|
the acetic acid is distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |